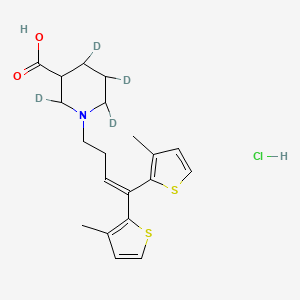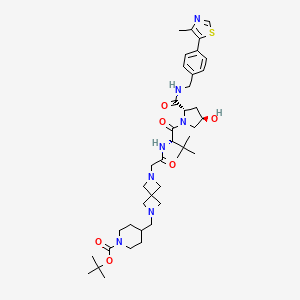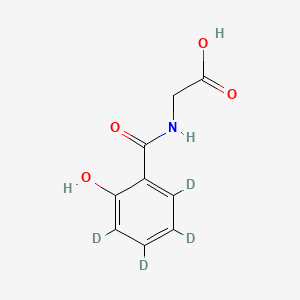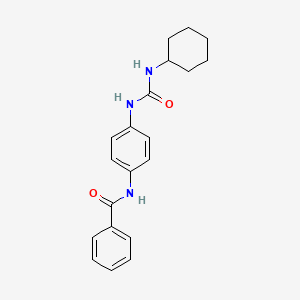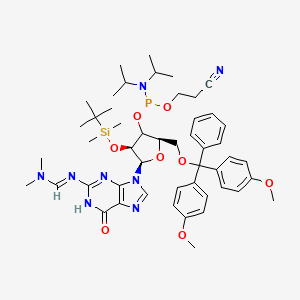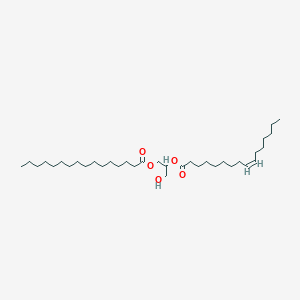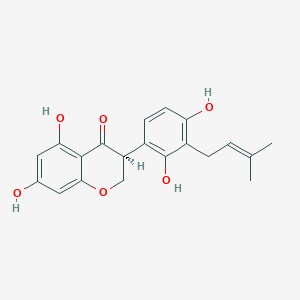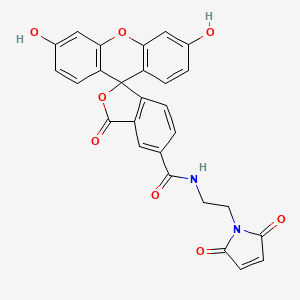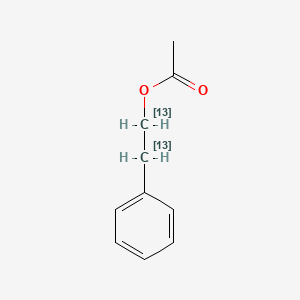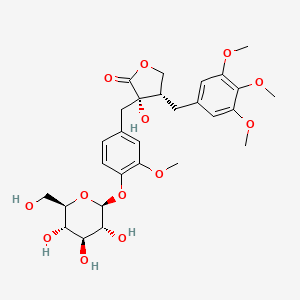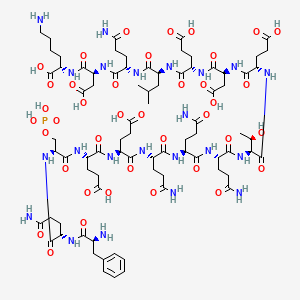
Met-Gly-Pro-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Met-Gly-Pro-AMC is a fluorescent peptide substrate of methionine aminopeptidase 2 (MetAP2). It is composed of three amino acids: methionine, glycine, and proline, linked to a 7-amino-4-methylcoumarin (AMC) moiety. This compound is primarily used in biochemical assays to study the activity of MetAP2, an enzyme involved in protein processing and regulation .
準備方法
Synthetic Routes and Reaction Conditions
Met-Gly-Pro-AMC is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by the coupling of the AMC moiety. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to isolate the desired product .
化学反応の分析
Types of Reactions
Met-Gly-Pro-AMC primarily undergoes hydrolysis reactions catalyzed by MetAP2. The enzyme cleaves the peptide bond between proline and AMC, releasing the fluorescent AMC moiety. This reaction is used to measure the enzymatic activity of MetAP2 .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in an aqueous buffer solution at physiological pH (around 7.4). Common reagents include Tris-HCl buffer and magnesium ions, which are essential for the activity of MetAP2 .
Major Products Formed
The major product formed from the hydrolysis of this compound is the free AMC moiety, which exhibits fluorescence. This fluorescence can be measured using a fluorometer, providing a quantitative assessment of MetAP2 activity .
科学的研究の応用
Met-Gly-Pro-AMC is widely used in scientific research to study the activity and inhibition of MetAP2. Its applications include:
Biochemistry: Used in enzyme assays to measure MetAP2 activity and screen for potential inhibitors
Cancer Research: MetAP2 inhibitors have shown promise in inhibiting tumor growth and angiogenesis.
Drug Development: Utilized in high-throughput screening assays to discover new MetAP2 inhibitors with potential therapeutic applications.
Molecular Biology: Helps in understanding the role of MetAP2 in protein processing and cellular regulation
作用機序
Met-Gly-Pro-AMC exerts its effects by serving as a substrate for MetAP2. The enzyme recognizes the methionine residue at the N-terminus of the peptide and cleaves the peptide bond, releasing the AMC moiety. This cleavage event is associated with a fluorescence signal, which can be measured to determine the activity of MetAP2. The molecular target of this compound is the active site of MetAP2, where the hydrolysis reaction occurs .
類似化合物との比較
Met-Gly-Pro-AMC is unique due to its specific recognition by MetAP2 and its fluorescent properties. Similar compounds include:
Met-AMC: A simpler substrate that only contains methionine linked to AMC.
Gly-Pro-AMC: Another substrate that includes glycine and proline linked to AMC.
This compound stands out due to its specificity for MetAP2 and its utility in high-throughput screening assays for potential inhibitors .
特性
分子式 |
C22H28N4O5S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H28N4O5S/c1-13-10-20(28)31-18-11-14(5-6-15(13)18)25-22(30)17-4-3-8-26(17)19(27)12-24-21(29)16(23)7-9-32-2/h5-6,10-11,16-17H,3-4,7-9,12,23H2,1-2H3,(H,24,29)(H,25,30)/t16-,17-/m0/s1 |
InChIキー |
SBIKNEVHKGLANK-IRXDYDNUSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCSC)N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


